1-butyl-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-Butyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-butyl-5-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-3-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Chemical Reactions Analysis
1-Butyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-Butyl-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
1-Butyl-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-sec-Butyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the butyl group, which can influence its reactivity and applications.
1-Butyl-4-methyl-1H-pyrazol-5-amine:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound features a phenyl group, which can significantly alter its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-butyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-7(2)6-8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLIWCNXWHHVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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